molecular formula C29H34N2O4 B162743 6-(3-Phenylpropyl)oximino naltrexone CAS No. 127227-11-6

6-(3-Phenylpropyl)oximino naltrexone

Cat. No. B162743
M. Wt: 474.6 g/mol
InChI Key: WTBLSYMDUIKZHR-WSDVTMMXSA-N
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Description

6-(3-Phenylpropyl)oximino naltrexone (6-PPON) is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a derivative of naltrexone, an opioid antagonist used to treat opioid addiction and alcohol dependence. 6-PPON has been found to have greater selectivity and potency than naltrexone in binding to the mu opioid receptor, making it a promising candidate for the development of new treatments for opioid addiction.

Mechanism Of Action

The mechanism of action of 6-(3-Phenylpropyl)oximino naltrexone involves its binding to the mu opioid receptor, which is responsible for mediating the effects of opioids in the brain. 6-(3-Phenylpropyl)oximino naltrexone has been found to have greater selectivity and potency than naltrexone in binding to this receptor, making it a more effective antagonist of opioid activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-(3-Phenylpropyl)oximino naltrexone are still being studied, but it is believed to have a similar mechanism of action to naltrexone, with the added benefit of greater selectivity and potency. It has been found to reduce the rewarding effects of opioids and block the effects of morphine, suggesting its potential as a treatment for opioid addiction.

Advantages And Limitations For Lab Experiments

One advantage of using 6-(3-Phenylpropyl)oximino naltrexone in lab experiments is its greater selectivity and potency compared to naltrexone, which allows for more precise and effective targeting of the mu opioid receptor. However, its novelty and limited availability may make it more difficult to obtain and use in experiments compared to more established compounds.

Future Directions

There are several potential future directions for research on 6-(3-Phenylpropyl)oximino naltrexone. One area of focus could be the development of new treatments for opioid addiction based on the compound's ability to reduce the rewarding effects of opioids. Another area of interest could be the study of 6-(3-Phenylpropyl)oximino naltrexone's effects on other opioid receptors and its potential as a treatment for other types of addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of 6-(3-Phenylpropyl)oximino naltrexone and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 6-(3-Phenylpropyl)oximino naltrexone involves the reaction of naltrexone with 3-phenylpropylhydroxylamine in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an oxime intermediate, which is then converted to 6-(3-Phenylpropyl)oximino naltrexone through a cyclization reaction. The synthesis method has been optimized to yield high purity and yield of the final product.

Scientific Research Applications

6-(3-Phenylpropyl)oximino naltrexone has been the subject of several scientific studies aimed at understanding its mechanism of action and potential therapeutic applications. One study found that 6-(3-Phenylpropyl)oximino naltrexone was effective in reducing the rewarding effects of opioids in rats, suggesting its potential as a treatment for opioid addiction. Another study showed that 6-(3-Phenylpropyl)oximino naltrexone was able to block the effects of morphine in mice, further supporting its potential as an opioid antagonist.

properties

CAS RN

127227-11-6

Product Name

6-(3-Phenylpropyl)oximino naltrexone

Molecular Formula

C29H34N2O4

Molecular Weight

474.6 g/mol

IUPAC Name

(4R,4aS,7E,7aR,12bS)-3-(cyclopropylmethyl)-7-(3-phenylpropoxyimino)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol

InChI

InChI=1S/C29H34N2O4/c32-23-11-10-21-17-24-29(33)13-12-22(30-34-16-4-7-19-5-2-1-3-6-19)27-28(29,25(21)26(23)35-27)14-15-31(24)18-20-8-9-20/h1-3,5-6,10-11,20,24,27,32-33H,4,7-9,12-18H2/b30-22+/t24-,27+,28+,29-/m1/s1

InChI Key

WTBLSYMDUIKZHR-WSDVTMMXSA-N

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5/C(=N/OCCCC6=CC=CC=C6)/CC[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O

SMILES

C1CC1CN2CCC34C5C(=NOCCCC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O

Canonical SMILES

C1CC1CN2CCC34C5C(=NOCCCC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O

synonyms

6-(3-phenylpropyl)oximino naltrexone
NPC 836
NPC-836

Origin of Product

United States

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